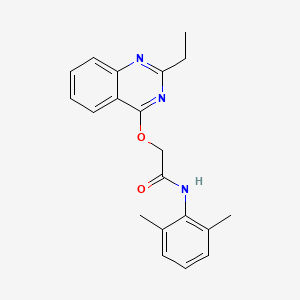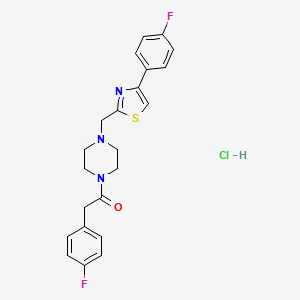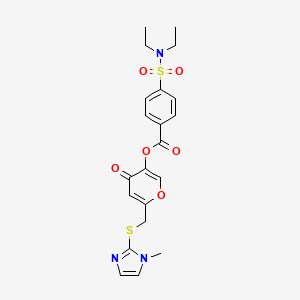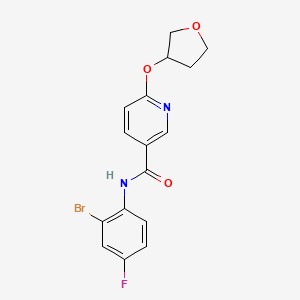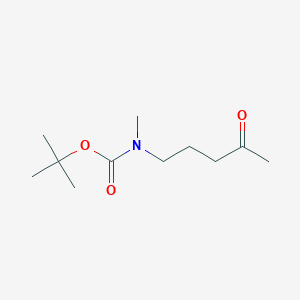
Methyl(4-oxopentyl)carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl(4-oxopentyl)carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C10H19NO3 . It is also known as "Carbamic acid, N-methyl, t-butyl ester" . The compound has a molecular weight of 201.265 .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the use of tert-butyl esters . These esters are known for their stability and are commonly used in organic synthesis . The deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers can be achieved using aqueous phosphoric acid . This is an effective, environmentally benign, selective, and mild reagent .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational methods . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals can be created based on quantum chemical computations .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. For example, esters can react with water in the presence of a strong-acid catalyst to form a carboxylic acid and an alcohol . This reaction, like esterification, is reversible and does not go to completion .科学的研究の応用
Application in Organic Synthesis
Methyl(4-oxopentyl)carbamic acid tert-butyl ester and related compounds have been studied in various contexts of organic synthesis. For instance, they are used in the synthesis of chiral auxiliaries and oxazolidinones, which are important in the preparation of asymmetric compounds (Brenner et al., 2003). Additionally, these compounds play a role in intramolecular α-amidoalkylation reactions, a process crucial for the asymmetric synthesis of complex organic structures like Pyrrolo[2,1-a]isoquinolines (Garcia et al., 2006).
Deprotection in Organic Chemistry
Tert-butyl carbamates, including those structurally related to this compound, are used in the deprotection of functional groups in organic chemistry. Aqueous phosphoric acid, for instance, has been employed as a mild and environmentally benign reagent for the deprotection of such compounds (Li et al., 2006). This process is significant in synthesizing complex molecules while preserving their stereochemical integrity.
Use in Polymer Science
In the field of polymer science, compounds structurally related to this compound are involved in the synthesis of cyclic carbonates derived from amino acids. These carbonates are then used in anionic ring-opening polymerizations to form polycarbonates (Sanda et al., 2001). This approach is essential for developing new materials with tailored properties.
Application in Medicinal Chemistry
In medicinal chemistry, derivatives of tert-butyl carbamates, akin to this compound, are explored for their potential as prodrugs. For example, carbamate prodrugs of scutellarin methyl ester have been synthesized and evaluated for their solubility and stability, which are crucial factors in drug development (Jiang et al., 2013).
Role in Biochemistry and Pharmacology
These compounds have also been investigated for their biochemical and pharmacological properties. For instance, studies have explored the inhibition of lipolytic enzymes by carbamic acid esters, demonstrating significant species-specific inhibitory effects on liver and kidney lipases (Wallach & Ko, 1963).
特性
IUPAC Name |
tert-butyl N-methyl-N-(4-oxopentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-9(13)7-6-8-12(5)10(14)15-11(2,3)4/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNJMYNIVOFDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
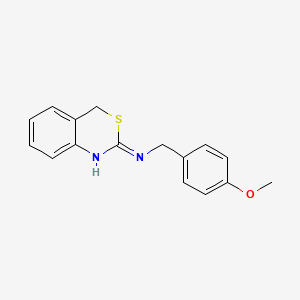
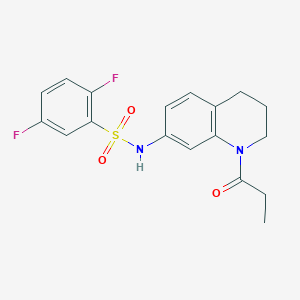
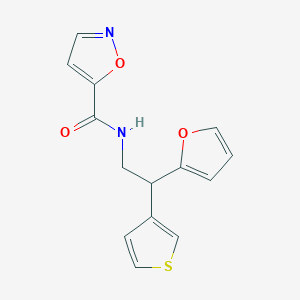
![1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2724732.png)
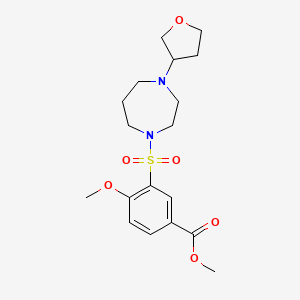
![6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2724735.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2724737.png)
![3-Phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2724738.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724740.png)
![N-[4-[4-(2-Methoxyethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2724741.png)
